molecular formula C13H16ClNO3 B15203505 Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B15203505
M. Wt: 269.72 g/mol
InChI Key: DDVOXXQVXLYNFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C13H15ClO3. It is a derivative of butanoic acid and contains a chloro-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-chloro-4-methylphenyl)amino]-4-oxobutanoate
  • Ethyl 4-[(3-chloro-5-methylphenyl)amino]-4-oxobutanoate
  • Ethyl 4-[(3-chloro-4-ethylphenyl)amino]-4-oxobutanoate

Uniqueness

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups in specific positions may enhance its stability and selectivity in various reactions .

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C13H16ClNO3/c1-3-18-13(17)7-6-12(16)15-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,15,16)

InChI Key

DDVOXXQVXLYNFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

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